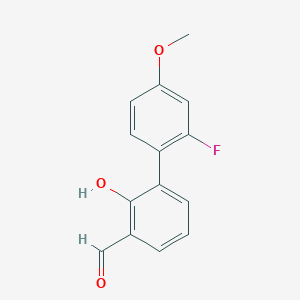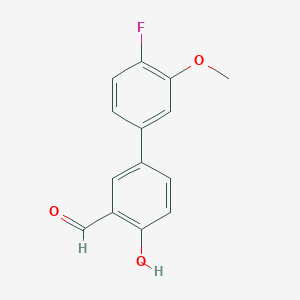
5-(3-Chloro-5-methylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-5-methylphenyl)-2-formylphenol (also known as 5-CMF) is a chemical compound primarily used in scientific research. It is a synthetic compound that is created through a series of chemical reactions. 5-CMF is a colorless solid with a melting point of 75-77°C and a boiling point of 254-255°C. It is soluble in water, alcohols, and most organic solvents. 5-CMF has a number of applications in scientific research, including its use as a biochemical reagent and as an anti-inflammatory agent.
科学研究应用
5-CMF is primarily used in scientific research for its anti-inflammatory properties. It has been used in the study of inflammation and oxidative stress, as well as in the study of the effects of certain drugs on inflammation and oxidative stress. 5-CMF has also been used as a biochemical reagent in the study of enzymes and proteins. It has been used to study the activity of certain enzymes, such as cytochrome P450, and to study the structure and function of proteins.
作用机制
The mechanism of action of 5-CMF is not yet fully understood. However, it is believed that 5-CMF acts as an antioxidant, which means it can reduce oxidative stress and inflammation. It may also act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, it may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-CMF has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animals, as well as to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to reduce the production of pro-inflammatory cytokines. In addition, 5-CMF has been shown to have anti-cancer effects in some animal models.
实验室实验的优点和局限性
The advantages of using 5-CMF in laboratory experiments include its low cost and its availability in a variety of forms. It is also relatively easy to synthesize in the laboratory. However, there are some limitations to using 5-CMF in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. In addition, its mechanism of action is not yet fully understood, which can limit its effectiveness in certain experiments.
未来方向
There are a number of potential future directions for research into 5-CMF. These include further research into its mechanism of action, its effects on inflammation and oxidative stress, and its potential anti-cancer effects. In addition, more research is needed to understand the effects of 5-CMF on other enzymes, proteins, and cellular processes. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for 5-CMF.
合成方法
5-CMF is synthesized through a multi-step process. The first step is the reaction of 3-chloro-5-methylphenol with formic acid, which yields 5-(3-chloro-5-methylphenyl)-2-formylphenol. This reaction is catalyzed by an acid, typically sulfuric acid or hydrochloric acid. The second step is the reaction of 5-(3-chloro-5-methylphenyl)-2-formylphenol with sodium hydroxide, which yields 5-(3-chloro-5-methylphenyl)-2-hydroxybenzoic acid. The third step is the reaction of 5-(3-chloro-5-methylphenyl)-2-hydroxybenzoic acid with acetic anhydride, which yields 5-(3-chloro-5-methylphenyl)-2-formylphenol.
属性
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-12(6-13(15)5-9)10-2-3-11(8-16)14(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNOXOPYVDZIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685194 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-methylphenyl)-2-formylphenol | |
CAS RN |
1261953-49-4 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














